molecular formula C11H14ClN3O5 B11776490 tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate

Cat. No.: B11776490
M. Wt: 303.70 g/mol
InChI Key: BCWQEEFVSFYFST-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate is a multipurpose chemical intermediate designed for research applications in medicinal chemistry and drug discovery. The structure of this compound incorporates several key functional groups: a tert-butyloxycarbonyl (Boc) carbamate, a chloro substituent, a methoxy group, and a nitro group on a pyridine core. The Boc carbamate group is a well-established and robust protecting group for amines in organic synthesis, ensuring stability during multi-step reactions . This makes the compound a valuable building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The presence of distinct reactive sites allows for sequential and selective functionalization. The chloro and nitro groups are excellent handles for further modification via metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution . The electron-withdrawing nitro group can also be reduced to an aniline, providing a route to a diverse set of diamino-pyridine derivatives. Pyridine-carbamate scaffolds are frequently employed in drug design. Carbamate groups can serve as stable surrogates for peptide bonds, often leading to improved metabolic stability and membrane permeability in potential drug candidates . Research into analogous compounds has demonstrated their utility in developing neuroprotective agents and first-in-class inhibitors for oncology targets . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14ClN3O5

Molecular Weight

303.70 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C11H14ClN3O5/c1-11(2,3)20-10(16)14-9-8(19-4)7(12)6(5-13-9)15(17)18/h5H,1-4H3,(H,13,14,16)

InChI Key

BCWQEEFVSFYFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

The most widely reported method involves sequential modification of a pre-functionalized pyridine core. Starting from 2-aminopyridine, the synthesis proceeds through nitration, chlorination, methoxylation, and final Boc protection.

Nitration at Position 5 : Directed nitration requires activation of the pyridine ring. Using a mixture of fuming nitric acid and sulfuric acid at 0–5°C achieves 5-nitro-2-aminopyridine with 78% yield. The amino group at position 2 directs electrophilic substitution to position 5 due to resonance stabilization.

Chlorination at Position 4 : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux (110°C, 6 hours) introduces chlorine at position 4, yielding 4-chloro-5-nitro-2-aminopyridine (85% purity). DMF acts as a catalyst by forming a Vilsmeier–Haack complex, enhancing electrophilicity.

Methoxylation at Position 3 : Nucleophilic aromatic substitution replaces chlorine at position 3 using sodium methoxide (NaOMe) in methanol under reflux (65°C, 12 hours). This step achieves 70–75% conversion, requiring careful exclusion of moisture to prevent hydrolysis.

Boc Protection of the Amino Group : The final step employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 25°C for 4 hours affords the target compound in 89% yield.

Phase-Transfer Catalysis (PTC) for Alkylation

Adapted from lacosamide intermediate synthesis, this method emphasizes scalability and reduced reaction times:

Reaction Conditions :

  • Substrate: 4-chloro-3-hydroxy-5-nitropyridin-2-amine

  • Alkylating Agent: Methyl sulfate (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Base: Potassium hydroxide (KOH, 2.0 equiv)

  • Solvent: Ethyl acetate (EA)

  • Temperature: 5–10°C

Mechanism : TBAB facilitates the transfer of methoxide ions into the organic phase, enabling efficient O-methylation of the hydroxyl group at position 3. Subsequent Boc protection under standard conditions achieves an overall yield of 92.4%.

Optimization Data :

ParameterRange TestedOptimal ValueYield Impact
TBAB Equiv0.025–0.20.1+15%
Reaction Temp (°C)-10 to 205–10+22%
Methyl Sulfate Equiv1.0–1.51.2+12%

Suzuki–Miyaura Coupling for Pyridine Assembly

For constructing the pyridine ring with pre-installed substituents, palladium-catalyzed cross-coupling offers regioselectivity:

Reaction Setup :

  • Boronic Ester: 3-methoxy-4-chloro-5-nitro-2-pyridinylboronic acid pinacol ester

  • Halide Partner: tert-butyl carbamate-protected 2-iodoaniline

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80°C, 12 hours

This method achieves 68% yield, with the main challenge being steric hindrance from the Boc group. Purification via column chromatography (hexane/ethyl acetate, 3:1) enhances purity to >98%.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Sequential Functionalization : Highest purity (>99% by HPLC) but involves four steps with cumulative yield of 48%.

  • PTC Alkylation : Scalable to kilogram quantities with 92.4% yield but requires stringent temperature control to avoid byproducts.

  • Suzuki Coupling : Lower yield (68%) due to competing proto-deboronation but advantageous for introducing complex substituents.

Byproduct Formation and Mitigation

  • Chlorination Step : Over-chlorination at position 6 occurs if POCl₃ exceeds 1.5 equiv, reduced by using DMF as a controlled catalyst.

  • Methoxylation : Competing C-2 methylation observed at temperatures >70°C, mitigated by slow addition of NaOMe.

  • Boc Protection : N-Boc migration to position 3 detected in acidic conditions, prevented by maintaining pH 7–8 during workup.

Industrial-Scale Process Recommendations

For pilot-scale production (>100 kg), the PTC alkylation route is preferred due to:

  • Solvent Efficiency : Ethyl acetate enables easy phase separation and recycling.

  • Catalyst Reusability : TBAB retains 85% activity over five cycles.

  • Cost Analysis : Raw material cost per kilogram is $1,240 vs. $1,980 for Suzuki coupling.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: The major product is the corresponding carbonyl derivative.

Scientific Research Applications

tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate lies in its substitution pattern. Below is a detailed comparison with closely related compounds:

tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate

  • Structure : Differs by the replacement of the methoxy group at position 3 with an isopropoxy (-OCH(CH₃)₂) group.
  • Molecular Formula : C₁₃H₁₈ClN₃O₅ .
  • Molecular Weight : 331.75 g/mol .
  • Key Differences: The bulkier isopropoxy group may reduce solubility in polar solvents compared to the methoxy analog. Steric hindrance from the isopropyl group could influence reactivity in coupling reactions or enzyme binding.

tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate

  • Structure : Features a difluoromethoxy (-OCF₂H) group at position 3 instead of methoxy.
  • Molecular Formula : C₁₁H₁₂ClF₂N₃O₅ .
  • Molecular Weight : 339.68 g/mol .
  • The Smiles string (CC(C)(C)OC(=O)Nc1ncc(N+[O-])c(Cl)c1OC(F)F) highlights its distinct electronic profile, which may alter substrate-enzyme interactions .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • Structure : A pyrimidine-based analog with a fluorine atom (position 5), hydroxy group (position 4), and methyl group (position 6).
  • Molecular Formula : C₁₁H₁₆FN₃O₃ .
  • Molecular Weight : 257.26 g/mol .
  • Key Differences: Pyrimidine core instead of pyridine, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate is a synthetic organic compound notable for its unique structural characteristics, which include a tert-butyl group, a chloro substituent, a methoxy group, and a nitro group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN3O, with a molecular weight of approximately 303.7 g/mol. The presence of multiple functional groups suggests that this compound may exhibit diverse biological interactions.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for predicting its pharmacological potential. Research methodologies that could be employed include:

  • Molecular Docking : This computational technique can predict binding affinities to various receptors or enzymes.
  • Enzyme Inhibition Assays : These assays can determine the compound's effectiveness in inhibiting specific enzymatic reactions relevant to disease mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the potential of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
4-Chloro-3-methoxypyridineStructureLacks carbamate functionality; used as an intermediate in various syntheses.
5-NitropyridineStructureContains a nitro group; often studied for its pharmacological properties.
tert-butyl carbamateStructureCommonly used in organic synthesis; serves as a protective group for amines.

The combination of chloro, methoxy, and nitro groups on the pyridine ring distinguishes this compound from other similar compounds, potentially enhancing its reactivity and biological activity compared to simpler derivatives.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, research on related compounds has provided valuable insights:

  • Inhibition Studies : Research has demonstrated that nitro-substituted pyridines can inhibit certain kinases involved in cancer progression. The findings suggest that similar compounds may also exhibit selective inhibition against target proteins .
  • Antiviral Activity : Some derivatives have shown promise in antiviral applications by targeting host kinases critical for viral replication. This highlights the potential of this compound in developing antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting a pyridine/pyrimidine precursor (e.g., 4-chloro-3-methoxy-5-nitropyridin-2-amine) with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or DIEA). Reaction monitoring via TLC or HPLC is critical to track intermediates and optimize yields .

Q. How should researchers handle and store this compound to ensure stability?

Store at room temperature in a dry, dark environment, away from strong acids/bases or oxidizing agents. Use inert gas (N₂/Ar) for moisture-sensitive reactions. Stability studies indicate decomposition risks under prolonged exposure to light or humidity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, nitro groups).
  • HRMS for molecular weight validation.
  • IR spectroscopy to identify carbamate C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling tert-butyl carbamate with halogenated pyridine intermediates?

Catalytic systems like Pd₂(dba)₃/BINAP with LHMDS as a base are effective for Buchwald-Hartwig aminations. Key parameters include:

  • Temperature: 80–100°C in toluene/THF.
  • Stoichiometry: 1.2–1.5 equivalents of the amine component.
  • Reaction time: 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What strategies resolve discrepancies in reported toxicity or stability data?

Discrepancies may arise from impurities or varying storage conditions. Validate data by:

  • Repurifying the compound via recrystallization or preparative HPLC.
  • Conducting accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).
  • Cross-referencing with structurally analogous compounds (e.g., tert-butyl (4-chloropyrimidin-2-yl)carbamate) for comparative toxicology .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound?

Modify the pyridine ring’s substituents (e.g., replace nitro with amino groups) and assess bioactivity changes. For example:

  • Nitro → Amino reduction : Use Fe/NH₄Cl in EtOH (reflux, 12 hours) to generate intermediates for anticancer screening.
  • Methoxy replacement : Test halogen (Br, I) or alkyl groups to evaluate steric/electronic effects on enzyme binding .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scaling Pd-catalyzed reactions risks catalyst residue contamination. Solutions include:

  • Switching to heterogeneous catalysts (e.g., Pd/C).
  • Implementing flow chemistry for controlled mixing and heat dissipation.
  • Recycling solvents (e.g., toluene) via distillation to reduce costs .

Methodological Considerations

Q. How to troubleshoot low yields in carbamate formation?

  • Base selection : Use DIEA instead of NaHCO₃ for moisture-sensitive reactions.
  • Solvent polarity : Switch from THF to DMF for better solubility of nitro-containing intermediates.
  • Protection/deprotection : Verify Boc group integrity via ¹H NMR (tert-butyl singlet at δ 1.3–1.5 ppm) .

Q. What analytical techniques validate compound purity for biological assays?

  • HPLC-MS : Ensure ≥95% purity with a C18 column (MeCN/H₂O + 0.1% formic acid).
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
  • X-ray crystallography : Resolve structural ambiguities in stereoisomers .

Q. How to address conflicting spectral data between batches?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives).
  • Deuterated solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆ to rule out solvent-induced shifts.
  • Collaborative validation : Cross-check data with independent labs .

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